molecular formula C12H13N B075334 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 1130-93-4

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No. B075334
CAS RN: 1130-93-4
M. Wt: 171.24 g/mol
InChI Key: XSPVKGRMUCWWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (7-MeTHC), also known as N-methyl-1,2,3,4-tetrahydro-β-carboline (MTHBC), is a naturally occurring alkaloid found in a variety of plants and fungi. 7-MeTHC is a structural analog of the neurotransmitter serotonin, and has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.

Scientific Research Applications

  • Synthesis and Chemical Reactions : Skladchikov, Suponitskii, Abdrakhmanov, and Gataullin (2012) conducted a study on the synthesis, oxidation, and nitration of some 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles. They explored the heating of certain derivatives in piperidine, followed by oxidation with KMnO4, and nitration with ammonium nitrate and trifluoroacetic anhydride (Skladchikov et al., 2012).

  • Autoxidation Studies : Bhattacharya, Su, Chia, and Chen (2001) investigated the autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, synthesized from the enol ether of 2,5-dihydroxy-7-methyl-6-cyano-indolizine and arylhydrazines. The study highlighted the formation of autoxidized products including 10-hydroperoxy-1-methoxyindolizino[1,2-b]indole as a major product (Bhattacharya et al., 2001).

  • Microwave-Accelerated Reactions : Shieh, Dell, and Repic (2001) explored the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave irradiation to accelerate the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate. This study provides insight into the potential for rapid chemical transformations in this area (Shieh et al., 2001).

  • Reactions with Dimethyl Acetylenedicarboxylate : Acheson, Choi, and Letcher (1982) studied the reactions of 4-methyl-1,2,3,4-tetrahydrocyclopent[b]indole with dimethyl acetylenedicarboxylate, leading to various lactones and a diketone possessing the phenanthridone nucleus (Acheson et al., 1982).

  • Intramolecular Ritter Reactions : Maertens, Bogaert, Compernolle, and Hoornaert (2004) reported on the intramolecular Ritter reactions of 2-(2-cyanoethyl)tetrahydrocyclopenta[b]indole derivatives, key steps in constructing various tetracyclic lactam compounds (Maertens et al., 2004).

Safety and Hazards

The safety information available indicates that this compound may be an irritant .

Mechanism of Action

Target of Action

The primary targets of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole are currently unknown. This compound is a derivative of indole, a common structure in many natural and synthetic molecules with biological activity . .

Mode of Action

Indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact interactions of this compound with its potential targets would depend on the specific molecular context.

Biochemical Pathways

Given the structural similarity to other indole derivatives, it may influence pathways where these compounds are known to act, such as serotonin signaling . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been studied. Its bioavailability, half-life, and other pharmacokinetic parameters are therefore unknown. The compound’s lipophilicity (LogP = 2.96500 ) suggests it may have good membrane permeability, which could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of indole, it may have a range of potential effects, given the diverse biological activities of other indole compounds . .

properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPVKGRMUCWWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406384
Record name 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1130-93-4
Record name 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.